1,2,4-Trifluorobenzene

説明

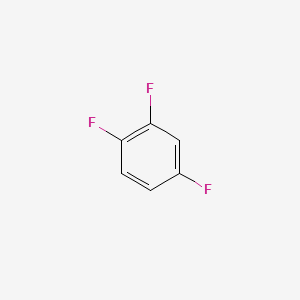

Structure

3D Structure

特性

IUPAC Name |

1,2,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBWOGPSYUIOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190140 | |

| Record name | 1,2,4-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-23-7 | |

| Record name | 1,2,4-Trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW4HNQ0L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Trifluorobenzene: Physical and Chemical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Trifluorobenzene is a fluorinated aromatic compound of significant interest in the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern imparts distinct physical properties and chemical reactivity, making it a versatile building block and solvent. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications and safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis, supplemented by graphical workflows to illustrate key processes.

Core Properties of this compound

This compound is a colorless to light yellow, volatile liquid with a characteristic aromatic odor.[1] The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences its electronic properties, stability, and reactivity compared to benzene.[2]

Identifiers and General Properties

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| Synonyms | Benzene, 1,2,4-trifluoro-; 1,3,4-Trifluorobenzene[3][5][6] |

| CAS Number | 367-23-7[3][5][6] |

| Molecular Formula | C₆H₃F₃[5][6][7] |

| Molecular Weight | 132.08 g/mol [7][8] |

| InChI Key | PEBWOGPSYUIOBP-UHFFFAOYSA-N[5][6][9] |

| SMILES | Fc1ccc(F)c(F)c1[9] |

Physical Properties

The key physical properties of this compound are detailed below, providing essential data for handling, storage, and process design.

| Property | Value | Conditions |

| Appearance | Clear, colorless to light yellow liquid[7][10] | Room Temperature |

| Boiling Point | 88 - 90 °C[7][9][11] | 759-760 mmHg |

| Melting Point | -35 °C to -26 °C[1] | |

| Density | 1.264 g/mL[9][11][12] | at 25 °C |

| Refractive Index | 1.423[9][11] | n20/D |

| Flash Point | 4 °C (39.2 - 40 °F)[9][11] | Closed Cup |

| Vapor Pressure | 10 mmHg | at 21.4 °C |

| Solubility | Immiscible with water; Soluble in organic solvents (ethanol, ether, acetone)[1][13] |

Chemical and Safety Properties

This section outlines the reactivity, stability, and safety profile of this compound. It is stable under normal storage conditions but is a flammable liquid that requires careful handling.[14]

| Property | Description |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[1][14] |

| Reactivity | The electron-withdrawing nature of the fluorine atoms alters the reactivity of the benzene ring, making it suitable for various chemical transformations, including electrophilic aromatic substitution and nucleophilic substitution reactions.[2][13] |

| Incompatibilities | Strong oxidizing agents.[14] |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[14] |

| Hazard Classifications | Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[9] |

| Signal Word | Danger[9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of this compound in a research setting. This section provides protocols for a common synthetic route and standard characterization techniques.

Synthesis via Balz-Schiemann Reaction

A primary route for synthesizing this compound is the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[7] The following protocol is adapted from established procedures using 2,4-difluoroaniline as the starting material.[10]

Step 1: Preparation of 2,4-Difluorobenzenediazonium Tetrafluoroborate

-

In a suitable reaction vessel, add 1760g of a 20-30% aqueous solution of fluoroboric acid (HBF₄).[10]

-

At room temperature, add 258g (2.0 mol) of 2,4-difluoroaniline dropwise to the fluoroboric acid solution with stirring. The reaction is exothermic.[10]

-

After the addition is complete, continue stirring for 1 hour at room temperature to ensure complete salt formation.[10]

-

Cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.[10]

-

Prepare a solution of 145g (2.1 mol) of sodium nitrite (NaNO₂) in 340g of water. Cool this solution.[10]

-

Add the cold sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.[10]

-

After the addition, continue stirring the reaction mixture at 0-5 °C for 2 hours to complete the diazotization.[10]

-

Filter the resulting precipitate. Wash the collected solid sequentially with 300mL of ice-cold water and 200mL of ice-cold ethanol.[10]

-

Dry the solid to yield the 2,4-difluorobenzenediazonium tetrafluoroborate salt.[10]

Step 2: Thermal Decomposition to this compound

-

Place the dried diazonium salt in a flask equipped for distillation.

-

Heat the salt to a temperature between 100 °C and 300 °C.[10] The salt will decompose, releasing nitrogen (N₂) gas and boron trifluoride (BF₃) gas, while the liquid this compound product is formed.[10]

-

The crude this compound can be collected directly via distillation during the decomposition.

-

Further purification of the collected liquid can be achieved by fractional distillation to yield the final product with high purity.

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for confirming the structure of this compound.

-

Sample Preparation : Prepare a sample by dissolving 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be filtered through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

-

¹H NMR Analysis : In a typical ¹H NMR spectrum, the three aromatic protons of this compound will appear as complex multiplets in the aromatic region (approx. 6.8-7.2 ppm), with splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR Analysis : For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[4] The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns determined by direct and long-range coupling to the fluorine atoms.

-

¹⁹F NMR Analysis : ¹⁹F NMR is particularly informative, showing three distinct signals corresponding to the three different fluorine environments in the molecule.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups and fingerprint the molecule.

-

Sample Preparation : As a neat liquid, the easiest method is using an Attenuated Total Reflectance (ATR) accessory. Place one to two drops of the liquid directly onto the ATR crystal.[6] Alternatively, a thin film can be prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr).[13]

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal or salt plates should be acquired first. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[8] Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8]

-

Expected Spectrum : The spectrum will be characterized by C-H stretching vibrations (above 3000 cm⁻¹), C=C aromatic ring stretching vibrations (approx. 1400-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).[15]

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used to assess purity and confirm the molecular weight of the compound.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Parameters (Typical) :

-

Injector : 250 °C, Split mode.

-

Column : A mid-polar capillary column (e.g., DB-624 or similar).[16]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[12][16]

-

Oven Program : Start at a low temperature (e.g., 45 °C), hold for several minutes, then ramp at a controlled rate (e.g., 8-10 °C/min) to a final temperature (e.g., 220 °C).[12][16]

-

-

MS Parameters (Typical) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 45 to 300.[12]

-

-

Expected Results : The gas chromatogram should show a single major peak, indicating the purity of the sample. The mass spectrum for this peak will show a molecular ion (M⁺) at m/z = 132, corresponding to the molecular weight of C₆H₃F₃.[3]

Applications in Research and Development

This compound is a valuable compound with broad applications across several scientific fields.

-

Pharmaceutical Synthesis : It serves as a crucial intermediate and building block for synthesizing fluorinated drug candidates. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2][7]

-

Agrochemicals : It is used in the development of new pesticides and herbicides where the trifluorophenyl moiety contributes to the biological activity of the final product.[7]

-

Materials Science : The compound is employed in the production of advanced materials such as fluorinated polymers and coatings. These materials often exhibit enhanced thermal stability, chemical resistance, and specific hydrophobic properties.[2]

-

Electronics : In the electronics industry, it can be used as a solvent or component in the formulation of high-performance materials, including liquid crystals.[1][7]

-

Solvent and Reagent : Its properties make it an effective non-polar solvent and reagent for organic synthesis, particularly in reactions where fluorinated compounds are involved.[7]

Safe Handling and Storage

Due to its flammable and irritant nature, strict safety protocols must be followed when handling this compound.

-

Handling :

-

Work in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Use spark-proof tools and explosion-proof equipment.[14]

-

Ground and bond containers when transferring material to prevent static discharge.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[14]

-

Avoid inhalation of vapors and contact with skin and eyes.[11]

-

-

Storage :

References

- 1. DSpace [helda.helsinki.fi]

- 2. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. WO1991016287A1 - Process for preparation of this compound and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

- 10. CN102643160A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. jove.com [jove.com]

- 12. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. grokipedia.com [grokipedia.com]

- 15. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples | Separation Science [sepscience.com]

- 16. mdpi.com [mdpi.com]

Synthesis of 1,2,4-Trifluorobenzene from 2,4-Difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis route for 1,2,4-trifluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 2,4-difluoroaniline. The core of this synthesis is the Balz-Schiemann reaction, a reliable method for introducing a fluorine atom onto an aromatic ring.

Core Synthesis Route: The Balz-Schiemann Reaction

The transformation of 2,4-difluoroaniline to this compound is efficiently achieved through a two-step process involving diazotization followed by thermal decomposition.[1][2] This classical named reaction provides a practical and scalable method for the synthesis of aryl fluorides.[1][2]

The overall reaction is as follows:

Step 1: Diazotization 2,4-Difluoroaniline is treated with a diazotizing agent, typically sodium nitrite in the presence of a strong acid like fluoroboric acid (HBF₄), to form the corresponding 2,4-difluorobenzenediazonium tetrafluoroborate salt.[1][3] This intermediate is often stable enough to be isolated.[4]

Step 2: Thermal Decomposition The isolated diazonium salt is then heated, leading to its decomposition. This step releases nitrogen gas and boron trifluoride, resulting in the formation of the desired product, this compound.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from various sources for the synthesis of this compound from 2,4-difluoroaniline.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Diazotization | 2,4-Difluoroaniline | Sodium Nitrite, Fluoroboric Acid | Water | -5 to 5 | 2-6 hours | 90-91 | [3] |

| Diazotization | 2,4-Difluoroaniline | t-Butyl Nitrite, Boron Trifluoride Etherate Complex | - | - | - | - | [5] |

| Thermal Decomposition | 2,4-Difluorobenzenediazonium Tetrafluoroborate | - | - | 100-300 | 4-8 hours | - | [3] |

| Overall | 2,4-Difluoroaniline | - | - | - | - | 60 | [5] |

Experimental Protocols

Protocol 1: Diazotization of 2,4-Difluoroaniline

This protocol is based on a method described for the preparation of the diazonium salt intermediate.[3]

Materials:

-

2,4-Difluoroaniline (1 mol)

-

30% Fluoroboric Acid Solution (3 mol)

-

Sodium Nitrite (1.05 mol)

-

Water

-

Ethanol

-

Four-necked flask (3000 mL)

-

Stirrer

-

Cooling bath

Procedure:

-

To a 3000 mL four-necked flask, add 1760 g of a 30% aqueous solution of fluoroboric acid (containing 6 mol of HBF₄).

-

At room temperature, slowly add 258 g (2 mol) of 2,4-difluoroaniline with stirring. An exothermic reaction will occur.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Cool the reaction mixture to a temperature between -5°C and 0°C using a cooling bath.

-

Prepare a solution of 145 g (2.1 mol) of sodium nitrite in 340 g of water.

-

Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained at or below 5°C. This step is also exothermic.

-

After the addition is complete, continue to stir the mixture at 0-5°C for 2 hours.

-

Filter the resulting solid precipitate.

-

Wash the solid with 300 mL of pre-cooled (0°C) water, followed by 200 mL of pre-cooled (0°C) ethanol.

-

Dry the solid to obtain 2,4-difluorobenzenediazonium tetrafluoroborate. The expected yield is approximately 90%.[3]

Protocol 2: Thermal Decomposition of 2,4-Difluorobenzenediazonium Tetrafluoroborate

This protocol outlines the thermal decomposition of the diazonium salt to yield this compound.[3]

Materials:

-

2,4-Difluorobenzenediazonium Tetrafluoroborate (from Protocol 1)

-

Heating mantle with temperature control

-

Distillation apparatus

Procedure:

-

Place the dried 2,4-difluorobenzenediazonium tetrafluoroborate in a suitable reaction vessel equipped for heating and distillation.

-

Gradually heat the solid. The decomposition typically starts around 100-120°C and is accompanied by the evolution of nitrogen and boron trifluoride gases.

-

A preferred heating profile involves heating at 100-120°C for 2-4 hours, followed by slowly raising the temperature to 180-300°C for another 2-4 hours to ensure complete decomposition.[3]

-

The product, this compound, can be collected by distillation as it is formed.

-

The evolved boron trifluoride gas can be trapped by bubbling through an organic solvent such as ether or tetrahydrofuran.[3]

Visualizations

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. CN102643160A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. WO1991016287A1 - Process for preparation of this compound and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Industrial Manufacturing of 1,2,4-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Trifluorobenzene is a pivotal intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and liquid crystal materials. Its industrial production is critical for the supply chain of these high-value products. This technical guide provides a comprehensive overview of the predominant industrial manufacturing processes for this compound, with a focus on core synthesis routes, detailed experimental protocols, and purification strategies. Quantitative data is presented in structured tables for comparative analysis, and key process flows are illustrated with diagrams to provide a clear and concise understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS: 367-23-7) is a colorless, transparent liquid with a boiling point of approximately 88°C.[1] Its unique substitution pattern makes it a versatile building block in organic synthesis. The escalating demand for advanced pharmaceuticals and materials has propelled the need for efficient, scalable, and cost-effective manufacturing processes for this key intermediate. This guide delves into the technical intricacies of its industrial production, offering a detailed examination of the most relevant synthetic pathways.

Core Industrial Manufacturing Processes

Two primary strategies dominate the industrial synthesis of this compound: a multi-step synthesis commencing with 2,4-dichlorofluorobenzene and routes involving the diazotization of difluoroanilines.

Multi-step Synthesis from 2,4-Dichlorofluorobenzene

This is a robust and widely implemented industrial method that involves a sequence of well-established chemical transformations. The overall process is characterized by high yields and purity of the final product.

The logical workflow for this multi-step synthesis is outlined below:

Figure 1: Multi-step synthesis of this compound from 2,4-Dichlorofluorobenzene.

This initial step introduces a nitro group onto the aromatic ring, which is a precursor for subsequent functional group transformations.

-

Reaction: 2,4-Dichlorofluorobenzene is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 2,4-dichloro-5-fluoronitrobenzene.

-

Procedure:

-

Charge a suitable reactor with 165g of 2,4-dichlorofluorobenzene.

-

Prepare a nitrating mixture of 70.7g of fuming nitric acid (98%) and 70.7g of concentrated sulfuric acid (98%).

-

Add the nitrating mixture dropwise to the reactor while maintaining the temperature at 60°C.

-

After the addition is complete, maintain the reaction mixture at 60°C for 3 hours.

-

Allow the mixture to stand for 30 minutes to facilitate phase separation.

-

Separate the organic layer and wash it successively with water and an alkaline solution.

-

The final product, 2,4-dichloro-5-fluoronitrobenzene, is obtained after a final separation.[2]

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Yield | 98.0% | [2] |

| Purity (GC) | 99.5% | [2] |

This crucial step, often referred to as the Halex process, replaces chlorine atoms with fluorine through nucleophilic aromatic substitution.

-

Reaction: 2,4-Dichloro-5-fluoronitrobenzene is converted to 2,4,5-trifluoronitrobenzene using potassium fluoride as the fluorinating agent.

-

Procedure:

-

In a four-neck flask, combine 200g of 2,4-dichloro-5-fluoronitrobenzene with 200g of sulfolane.

-

Heat the mixture to 100°C under reduced pressure to remove any water.

-

After one hour of dehydration, add 121.5g of spray-dried potassium fluoride and 2g of tetrabutylammonium bromide (as a phase-transfer catalyst).

-

Increase the temperature to 170-180°C and monitor the reaction progress using gas chromatography (GC).

-

Once the starting material is less than 3%, the reaction is considered complete.

-

The product, 2,4,5-trifluoronitrobenzene, is then isolated by rectification.[2]

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 146.5g (from 200g starting material) | [2] |

The nitro group is reduced to an amino group to facilitate the subsequent diazotization reaction.

-

Reaction: 2,4,5-Trifluoronitrobenzene is hydrogenated to 2,4,5-trifluoroaniline.

-

Procedure: A solution of 2,4,5-trifluoronitrobenzene in a suitable solvent is subjected to catalytic hydrogenation using hydrogen gas in the presence of a catalyst (e.g., Palladium on carbon). The reaction is typically carried out under pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed to yield 2,4,5-trifluoroaniline.

This final transformation removes the amino group, yielding the desired this compound.

-

Reaction: 2,4,5-Trifluoroaniline undergoes diazotization followed by reductive deamination.

-

Procedure:

-

2,4,5-Trifluoroaniline is first treated with sulfuric acid.

-

The resulting salt is then diazotized with nitrosylsulfuric acid.

-

The diazonium salt is subsequently reduced and deaminated using sodium hypophosphite in the presence of a copper salt catalyst.

-

The final product, this compound, is isolated via steam distillation.[3]

-

Synthesis via Diazotization of Difluoroanilines

This approach offers a more direct route to this compound, starting from commercially available difluoroanilines. The core of this process is the Balz-Schiemann reaction or a modification thereof.

The general workflow for this synthetic route is as follows:

Figure 2: Synthesis of this compound via the Balz-Schiemann reaction of 2,4-Difluoroaniline.

-

Reaction: 2,4-Difluoroaniline is converted to a diazonium fluoroborate salt, which is then thermally decomposed to produce this compound.

-

Procedure:

-

A diazo-reaction is carried out on 2,4-difluoroaniline with sodium nitrite in the presence of fluoroboric acid to form the diazonium fluoroborate intermediate.[4]

-

The isolated diazonium salt is then heated to a temperature range of 100-300°C.[4]

-

Thermal decomposition of the salt releases nitrogen gas and boron trifluoride, yielding crude this compound.[4]

-

The crude product is purified by distillation.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 83-85% | [4] |

| Purity (GC) | 99.5% | [4] |

A similar process can be employed starting from 3,4-difluoroaniline.[5]

Industrial-Scale Purification

Achieving high purity is paramount for the use of this compound in pharmaceutical and electronics applications. The primary method for industrial-scale purification is fractional distillation.[4][6]

-

Fractional Distillation: This technique separates components of a liquid mixture based on differences in their boiling points.[7] For this compound, with a boiling point of approximately 88°C, fractional distillation is effective in removing both lower and higher boiling impurities. Industrial distillation is typically performed in large, vertical cylindrical columns known as distillation towers, which can range from about 6 to 60 meters in height.[4] The process is often run continuously to handle large volumes.[4]

-

Preparative Gas Chromatography (pGC): For achieving very high purity levels, preparative gas chromatography can be employed. While more costly and less scalable than distillation, pGC offers excellent separation of components with very close boiling points.

Quality Control and Analytical Methods

Rigorous quality control is essential throughout the manufacturing process. The following analytical techniques are commonly used:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for both in-process monitoring and final product purity assessment. It allows for the separation, identification, and quantification of the desired product and any impurities.[8][9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a "chemical fingerprint" of the product by measuring the absorption of infrared light by its molecular bonds. It is a rapid and effective method for identifying the compound and detecting the presence of functional group impurities.[3][10][11] The infrared absorption spectrum of this compound has been well-characterized.[12]

Conclusion

The industrial manufacturing of this compound is a well-established field with several viable synthetic routes. The multi-step process starting from 2,4-dichlorofluorobenzene offers high yields and purity, making it a preferred choice for large-scale production. The diazotization routes from difluoroanilines provide a more direct pathway. The selection of a particular process depends on factors such as raw material availability, cost, and the desired purity of the final product. Advances in catalysis and process optimization continue to enhance the efficiency and sustainability of these manufacturing methods, ensuring a reliable supply of this critical chemical intermediate for the pharmaceutical and advanced materials industries.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]

- 4. Fractionating column - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Purification [chem.rochester.edu]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. glsciences.eu [glsciences.eu]

- 10. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 11. rtilab.com [rtilab.com]

- 12. This compound 98 367-23-7 [sigmaaldrich.com]

An In-depth Technical Guide to 1,2,4-Trifluorobenzene (CAS 367-23-7): Chemical Data and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical data, safety information, and synthetic applications of 1,2,4-Trifluorobenzene (CAS 367-23-7). This fluorinated aromatic compound is a critical intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique properties conferred by its fluorine substituents.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a distinct aromatic odor. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃ | [1][2] |

| Molecular Weight | 132.08 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 88 °C at 759 mmHg | [3] |

| Density | 1.264 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.423 | [3] |

| Flash Point | 4 °C (closed cup) | [1] |

| Solubility | Sparingly soluble in Chloroform | [3] |

Safety Information

Proper handling and storage of this compound are crucial due to its hazardous nature. The following tables outline its hazard classifications and corresponding safety recommendations.

Hazard Identification

| Hazard Statement | Description |

| H225 | Highly flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

| Precautionary Code | Description |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P240 | Ground and bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

Experimental Protocols

This compound is a key starting material for several important active pharmaceutical ingredients (APIs) and chemical intermediates. Below are detailed experimental protocols for its synthesis and its application in the preparation of other valuable compounds.

Synthesis of this compound from 2,4-Difluoroaniline

This method involves the diazotization of 2,4-difluoroaniline followed by thermal decomposition of the resulting diazonium salt.[4][5]

Step 1: Preparation of 2,4-Difluorophenyldiazonium Tetrafluoroborate

-

In a suitable reaction vessel, dissolve 2,4-difluoroaniline in a solution of tetrafluoroboric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-6 hours.

-

The resulting precipitate of 2,4-difluorophenyldiazonium tetrafluoroborate is collected by filtration.

-

Wash the solid with cold water and then cold ethanol.

-

Dry the product to obtain the diazonium salt.

Step 2: Thermal Decomposition to this compound

-

Gently heat the dried 2,4-difluorophenyldiazonium tetrafluoroborate.

-

The decomposition is typically carried out at temperatures ranging from 150 °C to 280 °C.[4]

-

The decomposition releases nitrogen gas and boron trifluoride, yielding this compound.

-

The crude product can be purified by distillation.

Application in the Synthesis of Sitagliptin

This compound is a precursor to 2,4,5-trifluorophenylacetic acid, a key intermediate in the synthesis of the antidiabetic drug Sitagliptin.[1][4]

Step 1: Synthesis of 2,4,5-Trifluorophenylacetic Acid from this compound (Illustrative)

While various routes exist, a common approach involves the formation of a Grignard reagent followed by carboxylation.

-

React 1-bromo-2,4,5-trifluorobenzene (which can be synthesized from this compound) with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide.

-

Bubble carbon dioxide gas through the Grignard reagent solution at a low temperature (e.g., -78 °C).

-

Acidify the reaction mixture with an aqueous acid (e.g., HCl) to protonate the carboxylate and yield 2,4,5-trifluorophenylacetic acid.

-

The product can be isolated by extraction and purified by recrystallization.

Step 2: Synthesis of Sitagliptin (Simplified Overview)

-

2,4,5-Trifluorophenylacetic acid is activated, for example, with N,N'-carbonyldiimidazole.[1]

-

The activated acid is then coupled with Meldrum's acid.[1]

-

The resulting adduct is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][6]triazolo[4,3-a]pyrazine hydrochloride to form a β-ketoamide intermediate.[1]

-

This intermediate undergoes asymmetric hydrogenation to introduce the chiral amine, followed by deprotection and salt formation to yield Sitagliptin phosphate.

Signaling Pathways

Current scientific literature does not indicate a direct role for this compound in biological signaling pathways. Its significance in the life sciences is primarily as a synthetic building block. The trifluorophenyl moiety, derived from this compound, is incorporated into larger, biologically active molecules to enhance their properties. The fluorine atoms can improve metabolic stability, binding affinity, and bioavailability of the final drug product. Therefore, while not directly interacting with signaling pathways itself, this compound is a crucial component in the design and synthesis of molecules that do.

Conclusion

This compound is a versatile and important chemical for researchers and professionals in drug development and materials science. A thorough understanding of its chemical properties and safety precautions is essential for its handling and use. The provided experimental protocols offer a glimpse into its synthetic utility, highlighting its role in the creation of complex and valuable molecules. While it does not have a direct biological signaling role, its contribution as a structural component in bioactive compounds is undeniable.

References

- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. SITAGLIPTIN – All About Drugs [allfordrugs.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Molecular Structure and Dipole Moment of 1,2,4-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and dipole moment of 1,2,4-trifluorobenzene (C₆H₃F₃), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental molecular properties is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications.

Molecular Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Benzene, 1,2,4-trifluoro-; 1,3,4-Trifluorobenzene[1][2] |

| CAS Number | 367-23-7[1][3] |

| Molecular Formula | C₆H₃F₃[1][3] |

| Molecular Weight | 132.08 g/mol [3][4] |

Molecular Structure

The molecular structure of this compound has been determined primarily through microwave spectroscopy. The analysis of the rotational spectrum indicates that the molecule is planar, with the benzene ring exhibiting some distortion from a perfect hexagon due to the substitution of three fluorine atoms.

Dipole Moment

The electric dipole moment of this compound arises from the vector sum of the individual bond dipoles. Due to the asymmetrical arrangement of the highly electronegative fluorine atoms, the molecule possesses a significant net dipole moment. The components of the dipole moment have been precisely determined using the Stark effect in microwave spectroscopy.

| Dipole Moment Component | Value (Debye) | Reference |

| μa | 0.884 (± 0.010) | Spieckermann et al. (1988)[6] |

| μb | 1.088 (± 0.004) | Spieckermann et al. (1988)[6] |

| Total Dipole Moment (μtotal) | 1.39 (± 0.03) | Doraiswamy & Sharma (1978) [5] |

The relationship between the molecular structure and the dipole moment components is visualized below.

Caption: Molecular structure and its relation to the dipole moment components.

Experimental Protocols

The determination of the molecular structure and dipole moment of this compound relies on high-resolution microwave spectroscopy, often coupled with the Stark effect.

Determination of Molecular Structure via Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise geometry of molecules in the gas phase. The experimental workflow is as follows:

Caption: Workflow for molecular structure determination via microwave spectroscopy.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is prepared, typically at low pressure to minimize intermolecular interactions. The microwave spectrum of this compound has been investigated at dry ice temperature.[4][7]

-

Introduction into Spectrometer: The gaseous sample is introduced into the sample cell of a microwave spectrometer.

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies, for instance, from 8 to 12.4 GHz.[4][7]

-

Detection of Rotational Transitions: As the frequency of the microwave radiation matches the energy difference between rotational energy levels of the molecule, absorption occurs. These absorption events are detected, generating a rotational spectrum.

-

Spectral Analysis: The observed spectral lines are assigned to specific rotational transitions (J, Ka, Kc).

-

Determination of Rotational Constants and Molecular Structure: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) of the molecule are precisely determined. These constants are inversely proportional to the moments of inertia, which in turn depend on the molecular geometry. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues, a detailed molecular structure, including bond lengths and angles, can be derived.

Determination of Dipole Moment via the Stark Effect

The Stark effect involves the splitting of rotational energy levels in the presence of an external static electric field. The magnitude of this splitting is dependent on the molecule's dipole moment.

Methodology:

-

Sample Preparation and Introduction: As with microwave spectroscopy, a low-pressure gaseous sample of this compound is introduced into the spectrometer.

-

Application of a Static Electric Field: A uniform, precisely known static electric field is applied across the sample.

-

Microwave Spectroscopy: The rotational spectrum is recorded in the presence of the electric field.

-

Observation of Spectral Line Splitting: The applied electric field causes the rotational lines to split into multiple components (Stark splitting).

-

Analysis of Stark Splitting: The magnitude of the frequency splitting (Δν) for various rotational transitions is measured as a function of the applied electric field strength (E).

-

Calculation of Dipole Moment Components: The relationship between Δν, E, and the components of the dipole moment (μa, μb, μc) is well-defined by quantum mechanics. By fitting the observed splittings to the theoretical expressions, the individual components of the dipole moment can be accurately determined. For this compound, this analysis yields the values for μa and μb.

Conclusion

The molecular structure and dipole moment of this compound have been accurately characterized through microwave spectroscopy and the Stark effect. The planar, distorted ring structure and the significant dipole moment are key determinants of its physical and chemical properties. This in-depth understanding is invaluable for professionals in drug development and materials science, enabling more precise molecular modeling, prediction of intermolecular interactions, and the rational design of novel chemical entities.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Microwave Spectrum, Dipole Moment and Centrifugal Distortion Constants of this compound [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 367-23-7 [chemicalbook.com]

Spectroscopic Profile of 1,2,4-Trifluorobenzene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-trifluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Data

The ¹H NMR spectrum of this compound reveals the chemical environment of its three hydrogen atoms.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.0 - 7.2 | m | |

| H-5 | 6.8 - 7.0 | m | |

| H-6 | 7.1 - 7.3 | m |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The complex splitting patterns ("m" for multiplet) are due to both H-H and H-F couplings.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, with carbon-fluorine couplings providing additional structural confirmation.

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-1 | 158.0 - 162.0 | d, J ≈ 250 |

| C-2 | 155.0 - 159.0 | d, J ≈ 250 |

| C-3 | 110.0 - 114.0 | dd |

| C-4 | 150.0 - 154.0 | d, J ≈ 250 |

| C-5 | 105.0 - 109.0 | dd |

| C-6 | 118.0 - 122.0 | dd |

Note: The chemical shifts and large one-bond carbon-fluorine coupling constants are characteristic of fluorinated benzenes. The smaller two- and three-bond couplings result in doublet of doublets (dd) for the non-fluorine-bearing carbons.

¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope.[1] The chemical shifts are typically referenced to a standard such as CFCl₃.[2]

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| F-1 | -130 to -135 | m |

| F-2 | -140 to -145 | m |

| F-4 | -115 to -120 | m |

Note: The wide chemical shift range of ¹⁹F NMR allows for clear distinction between the non-equivalent fluorine atoms.[1] The complex multiplets arise from F-F and F-H couplings.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of liquid samples like this compound is as follows:

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[3][4]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[3][5] The deuterated solvent is crucial for the spectrometer's lock system and to minimize solvent signals in ¹H NMR.[5][6]

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[3]

-

-

Sample Filtration and Transfer :

-

To remove any particulate matter that can degrade spectral quality, filter the solution. A common method is to use a Pasteur pipette with a small cotton or glass wool plug.[5][6][7]

-

Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[7] The optimal sample height is typically around 4-5 cm.[3][7]

-

-

Data Acquisition :

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[3]

-

Insert the sample into the NMR spectrometer.

-

The instrument will then perform a series of automated or manual steps:

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and begin the experiment.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data

The IR spectrum of this compound shows characteristic absorptions for the aromatic ring and C-F bonds.[8]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C=C stretch (aromatic) | 1620, 1520, 1440 | Strong |

| C-F stretch | 1280, 1180, 1120 | Very Strong |

| C-H bend (out-of-plane) | 890, 840 | Strong |

Source: Data compiled from the NIST Chemistry WebBook and other spectroscopic databases.[9]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure liquid sample like this compound, the "neat" or thin-film method is commonly used.[10][11]

-

Sample Preparation :

-

Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator.[10][12] These materials are transparent to IR radiation.

-

If necessary, clean the plates with a dry, volatile solvent like acetone and allow them to dry completely.[10]

-

Place a single drop of this compound onto the face of one salt plate.[10]

-

-

Cell Assembly :

-

Data Acquisition :

-

First, run a background spectrum with no sample in the beam path. This allows the instrument to subtract the signals from atmospheric CO₂ and water vapor.

-

Place the sample holder with the prepared plates into the instrument.

-

Acquire the IR spectrum of the sample over the desired range, typically 4000-400 cm⁻¹.[11]

-

After the measurement, clean the salt plates thoroughly with a suitable solvent and return them to the desiccator.[10]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems.

UV-Vis Data

This compound exhibits characteristic absorption bands in the UV region due to π → π* transitions in the benzene ring.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Gas Phase | ~278 | Not available |

| Hexane/Ethanol | ~265 - 275 | ~200 - 400 L mol⁻¹ cm⁻¹ |

Source: Data compiled from the NIST Chemistry WebBook and other spectroscopic studies.[13][14] The exact position and intensity of the absorption maxima can be influenced by the solvent.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol is for analyzing a liquid sample in solution.

-

Sample Preparation :

-

Prepare a dilute solution of this compound using a UV-transparent solvent, such as hexane or ethanol. The concentration should be chosen to yield an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0).

-

Ensure the sample is completely dissolved.[15]

-

-

Cuvette Preparation :

-

Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[18]

-

Fill a cuvette with the pure solvent to be used as the reference or "blank."

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the cuvette and the solvent.[18][19]

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Scan the sample across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.[18]

-

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. colorado.edu [colorado.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. sites.bu.edu [sites.bu.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. This compound 98 367-23-7 [sigmaaldrich.com]

- 9. This compound [webbook.nist.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. ursinus.edu [ursinus.edu]

- 12. researchgate.net [researchgate.net]

- 13. This compound [webbook.nist.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. ossila.com [ossila.com]

- 16. cbic.yale.edu [cbic.yale.edu]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. agilent.com [agilent.com]

The Strategic Role of 1,2,4-Trifluorobenzene as a Versatile Intermediate in Modern Pharmaceutical Synthesis

For Immediate Release

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the efficacy, metabolic stability, and overall pharmacokinetic profile of active pharmaceutical ingredients (APIs). Among the array of fluorinated building blocks, 1,2,4-trifluorobenzene has emerged as a pivotal intermediate, offering a unique combination of reactivity and stability that is instrumental in the synthesis of a diverse range of pharmaceuticals. This technical guide provides an in-depth exploration of the use of this compound in the synthesis of key pharmaceuticals, detailing experimental protocols, summarizing quantitative data, and visualizing the intricate signaling pathways of the resulting drugs.

The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their biological properties. The high electronegativity and small size of the fluorine atom can alter the acidity of nearby functional groups, modulate conformational preferences, and block sites of metabolic oxidation, thereby increasing the drug's half-life. The trifluorinated aromatic ring of this compound serves as a versatile scaffold that can be readily functionalized to introduce this beneficial element into complex molecular architectures.[1][2]

Synthesis of Key Pharmaceuticals from this compound

This compound is a critical starting material for several important classes of pharmaceuticals, including antidiabetic agents and fluoroquinolone antibiotics. Its strategic fluorination pattern allows for regioselective reactions to build the core structures of these drugs.

Sitagliptin: A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Sitagliptin, a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes, is synthesized from a key intermediate derived from this compound: 2,4,5-trifluorophenylacetic acid.[3][4]

Experimental Workflow for Sitagliptin Synthesis

Caption: Synthetic workflow for Sitagliptin from this compound.

Experimental Protocols:

A common route to 2,4,5-trifluorophenylacetic acid involves a two-step process starting with the Friedel-Crafts acetylation of this compound to yield 2,4,5-trifluoroacetophenone, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.[3]

-

Step 1: Friedel-Crafts Acetylation of this compound

-

Reactants: this compound, Acetyl chloride, Aluminum chloride (catalyst).

-

Procedure: To a suspension of aluminum chloride in a suitable solvent, acetyl chloride is added, followed by the dropwise addition of this compound. The reaction is stirred at a controlled temperature until completion.

-

Work-up: The reaction mixture is poured into a mixture of ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield 2,4,5-trifluoroacetophenone.

-

-

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

-

Reactants: 2,4,5-Trifluoroacetophenone, Sulfur, Morpholine.

-

Procedure: A mixture of 2,4,5-trifluoroacetophenone, sulfur, and morpholine is heated at reflux. The resulting thiomorpholide is then hydrolyzed using a strong acid or base to yield 2,4,5-trifluorophenylacetic acid.

-

The resulting 2,4,5-trifluorophenylacetic acid is then converted to sitagliptin through a multi-step process that involves the formation of a β-ketoamide, which is then transformed into an enamine and subsequently undergoes asymmetric hydrogenation to yield the final chiral amine.[5]

Quantitative Data for Sitagliptin Synthesis

| Reaction Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| Friedel-Crafts Acetylation | This compound | 2,4,5-Trifluoroacetophenone | ~95 | >98 | [6] |

| Willgerodt-Kindler & Hydrolysis | 2,4,5-Trifluoroacetophenone | 2,4,5-Trifluorophenylacetic acid | ~80 | >99 | [3] |

| Meldrum's Adduct Formation | 2,4,5-Trifluorophenylacetic acid | Meldrum's Adduct | 87 | - | [3] |

| β-Ketoamide Formation | Meldrum's Adduct | β-Ketoamide | 67 | - | [3] |

| Enamine Formation | β-Ketoamide | Enamine | - | >99.6 | [7] |

| Asymmetric Hydrogenation | Enamine | Sitagliptin | 84 (as phosphate salt) | >99.9 (ee) | [7] |

Mechanism of Action of Sitagliptin

Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][8][9] By preventing their breakdown, sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, leading to improved glycemic control.[2][8][10]

Signaling Pathway of Sitagliptin

Caption: Mechanism of action of Sitagliptin.

Fluoroquinolone Antibiotics: Sitafloxacin and Clinafloxacin

This compound is a precursor to the core structure of many fluoroquinolone antibiotics. These potent broad-spectrum antibacterial agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1]

Synthesis of Sitafloxacin

A key intermediate in the synthesis of sitafloxacin is ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, which can be prepared from a derivative of this compound.[1][8]

Experimental Workflow for Sitafloxacin Synthesis

Caption: Synthetic workflow for Sitafloxacin.

Experimental Protocols:

The synthesis of sitafloxacin involves the construction of the quinolone core followed by the introduction of the C-7 substituent.

-

Step 1: Formation of the Quinolone Core

-

Reactants: Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, Triethylorthoformate, (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane.

-

Procedure: The starting ketoester is reacted with triethylorthoformate, followed by condensation with the chiral cyclopropylamine to form an enamine intermediate. This intermediate is then cyclized in the presence of a base to form the core quinolone ring system.[1]

-

-

Step 2: Coupling with the C-7 Substituent

-

Reactants: The quinolone core, (S)-7-amino-5-azaspiro[2.4]heptane.

-

Procedure: The quinolone core is coupled with the spirocyclic amine at the C-7 position, typically through a nucleophilic aromatic substitution reaction, to yield sitafloxacin.[1]

-

Quantitative Data for Sitafloxacin Synthesis

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Enamine Formation | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-((1R,2S)-2-fluorocyclopropyl)amino)acrylate | 82 | [1] |

| Cyclization | (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-((1R,2S)-2-fluorocyclopropyl)amino)acrylate | Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 78 | [1] |

| Hydrolysis | Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 76.2 | [1] |

| Final Coupling | 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Sitafloxacin | 86 | [1] |

Synthesis of Clinafloxacin

The synthesis of clinafloxacin also relies on a fluoroquinolone core that can be derived from a this compound precursor. A key intermediate is 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Protocols:

The synthesis of the quinolone core for clinafloxacin is similar to that of other fluoroquinolones.

-

Step 1: Synthesis of Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Step 2: Hydrolysis to the Carboxylic Acid

-

Reactants: Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, Acid or base.

-

Procedure: The ester is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid.

-

-

Step 3: Coupling with 3-aminopyrrolidine

-

Reactants: 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 3-aminopyrrolidine.

-

Procedure: The carboxylic acid is reacted with 3-aminopyrrolidine, often in the presence of a coupling agent or under conditions that facilitate nucleophilic aromatic substitution at the C-7 position.

-

Mechanism of Action of Fluoroquinolones

Fluoroquinolones like sitafloxacin and clinafloxacin exert their antibacterial effects by forming a stable complex with bacterial DNA and the enzymes DNA gyrase and topoisomerase IV. This complex traps the enzymes in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.[1]

Signaling Pathway of Fluoroquinolones

Caption: Mechanism of action of Fluoroquinolones.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern pharmaceutical development. Its unique structural and electronic properties make it an invaluable and versatile intermediate for the synthesis of complex and highly effective drugs. The detailed synthetic pathways and mechanisms of action outlined in this guide underscore the strategic importance of this compound for researchers, scientists, and drug development professionals in their quest to create the next generation of life-saving medicines.

References

- 1. Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 3. merlionpharma.com [merlionpharma.com]

- 4. ossila.com [ossila.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102993170A - Clinafloxacin derivative as well as preparation method and application thereof - Google Patents [patents.google.com]

- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 10. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

1,2,4-Trifluorobenzene: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1,2,4-Trifluorobenzene is a fluorinated aromatic compound that has emerged as a critical building block in the synthesis of high-performance materials. Its unique substitution pattern, with three fluorine atoms on the benzene ring, imparts distinct chemical reactivity and gives rise to desirable properties in the resulting materials.[1][2] The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a versatile precursor for a wide range of polymers and functional organic molecules.[3] This technical guide provides a comprehensive overview of the applications of this compound in materials science, with a focus on the synthesis of advanced polymers. It includes detailed experimental protocols, quantitative data on material properties, and visualizations of synthetic pathways to aid researchers in leveraging this compound for the development of next-generation materials for electronics, aerospace, and biomedical fields.

Core Properties of this compound

A clear understanding of the fundamental physical and chemical properties of this compound is essential for its application in materials synthesis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₃F₃ | [4] |

| Molecular Weight | 132.08 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 88-91 °C | [1] |

| Density | 1.264 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.423 | [1] |

| Flash Point | 4 °C | [1] |

| CAS Number | 367-23-7 | [4] |

Application in Polymer Synthesis: Hyperbranched Poly(arylene ether)s

One of the most promising applications of this compound is as an AB₂ monomer for the one-pot synthesis of hyperbranched polymers.[5] In this context, the fluorine atoms at the 2- and 4-positions are susceptible to nucleophilic displacement, while the fluorine at the 1-position is less reactive, and the hydrogen atom acts as the "A" functionality in a conceptual sense after deprotonation of a comonomer. This differential reactivity allows for the formation of highly branched, three-dimensional polymer architectures with unique properties such as low viscosity, high solubility, and a high density of terminal functional groups.[6]

Hyperbranched poly(arylene ether)s derived from this compound exhibit excellent thermal stability and desirable dielectric properties, making them candidates for applications in microelectronics and high-temperature coatings.[7]

Experimental Protocol: Synthesis of a Hyperbranched Poly(arylene ether)

This protocol details the synthesis of a hyperbranched poly(arylene ether) through the nucleophilic aromatic substitution polymerization of this compound (an AB₂ monomer) with 4,4'-biphenol (a B₂ comonomer, conceptually acting as the core).

Materials:

-

This compound (TFB)

-

4,4'-Biphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Reactor Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet is charged with 4,4'-biphenol, an excess of this compound, and finely ground, anhydrous potassium carbonate.

-

Solvent Addition: Anhydrous N,N-dimethylacetamide (DMAc) and toluene are added to the flask to create a reaction mixture with a specific solids concentration.

-

Azeotropic Dehydration: The reaction mixture is heated to approximately 140°C under a steady flow of nitrogen. The toluene forms an azeotrope with any residual water, which is collected in the Dean-Stark trap to ensure anhydrous conditions. This step is typically carried out for 4 hours.

-

Polymerization: After dehydration, the toluene is removed from the Dean-Stark trap, and the reaction temperature is increased to 160°C to initiate the polymerization. The reaction is allowed to proceed for 8-12 hours, during which the viscosity of the solution will noticeably increase.

-

Isolation and Purification:

-

The reaction mixture is cooled to room temperature and diluted with DMAc.

-

The resulting polymer solution is filtered to remove inorganic salts.

-

The filtrate is slowly poured into a vigorously stirred solution of methanol containing a small amount of hydrochloric acid to precipitate the polymer.

-

The precipitated polymer is collected by filtration, washed extensively with hot water and then with methanol to remove any remaining salts and low-molecular-weight oligomers.

-

-

Drying: The purified hyperbranched polymer is dried in a vacuum oven at 100°C to a constant weight.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the hyperbranched poly(arylene ether).

References

- 1. Synthesis of Fluorinated Polymers and Evaluation of Wettability | MDPI [mdpi.com]

- 2. Synthesis and characterization of fluorinated molecularly imprinted polymers for PFAS - American Chemical Society [acs.digitellinc.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Hyperbranched Polymers [sigmaaldrich.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2,4-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental studies on the thermal decomposition kinetics of 1,2,4-trifluorobenzene are not widely available in the public scientific literature. This guide provides a comprehensive overview of its known thermal stability, hazardous decomposition products, and physicochemical properties based on available data. Furthermore, it presents a proposed experimental protocol for its detailed thermal analysis, drawing from established methodologies for similar compounds.

Executive Summary

This compound is a fluorinated aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and liquid crystal materials.[1] Understanding its thermal stability is paramount for ensuring safe handling, storage, and use in various chemical processes. This document synthesizes the available information regarding the thermal behavior of this compound. While specific kinetic parameters for its thermal decomposition are not readily found, this guide consolidates its known properties and outlines a proposed experimental framework for such investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₃ | [2][3] |

| Molecular Weight | 132.08 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 88 °C at 759 mmHg | [2] |

| Density | 1.264 g/mL at 25 °C | [2] |

| Flash Point | 4 °C (closed cup) | [4] |

| Vapor Pressure | 63 mmHg at 25 °C | [2] |

| Solubility | Insoluble in water | [2] |

Thermal Stability and Hazardous Decomposition

This compound is generally stable at room temperature when stored in closed containers under normal handling and storage conditions.[5] However, it is a highly flammable liquid and should be kept away from heat, sparks, and open flames.[3]

Upon combustion or exposure to high temperatures, this compound will decompose. The primary hazardous decomposition products formed under fire conditions are:

Fire may also generate other irritating, corrosive, and toxic gases.[5]

While the specific onset temperature for the decomposition of pure this compound is not documented in the available literature, it is noteworthy that fluorobenzenes, including trifluorobenzenes (C₆H₃F₃), have been identified as byproducts in the thermal degradation of polyvinylidene fluoride (PVDF) at temperatures between 400-500 °C.[6] This suggests that the C-F and C-C bonds in the benzene ring are stable enough to be formed in this temperature range, and its own decomposition would likely occur at temperatures exceeding this range.

Proposed Experimental Protocol for Thermal Analysis

To elucidate the thermal decomposition kinetics of this compound, a systematic experimental approach is required. A shock tube study, a common technique for investigating high-temperature gas-phase reactions, would be a suitable method. The following protocol is a proposed methodology based on established practices for similar compounds.[7]

Objective: To determine the decomposition rate, activation energy, and primary decomposition products of this compound at high temperatures.

Apparatus:

-

High-vacuum pumping system

-

Gas mixing manifold for precise preparation of test gas mixtures

-

High-speed pressure transducers[9]

-

Data acquisition system

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Methodology:

-

Preparation of Test Gas Mixture: A dilute mixture of this compound (e.g., 200 ppm) in an inert bath gas, such as argon, is prepared in the gas mixing manifold.

-

Shock Tube Operation:

-

The driven section of the shock tube is evacuated to a high vacuum.

-

The test gas mixture is introduced into the driven section to a predetermined pressure.

-

The driver section is filled with a high-pressure, low-molecular-weight gas, such as helium.[1]

-

The pressure in the driver section is increased until the diaphragm separating the two sections ruptures.[1]

-

The rupture of the diaphragm generates a shock wave that propagates through the test gas, rapidly heating and compressing it to the desired reaction temperature and pressure.[1]

-

-

Data Collection:

-

The velocity of the shock wave is measured using the series of pressure transducers along the length of the shock tube.

-

The post-shock temperature and pressure are calculated from the shock velocity and the initial conditions using the Rankine-Hugoniot relations.

-

The reaction is quenched by the arrival of the reflected shock wave or an expansion wave.

-

-

Product Analysis:

-

A sample of the post-reaction gas mixture is collected and analyzed using GC-MS to identify and quantify the decomposition products.

-

-

Kinetic Analysis:

-

The experiment is repeated over a range of temperatures (e.g., 1100–1700 K) and pressures (e.g., 10–15 bar).[7]

-

The rate of decomposition of this compound is determined as a function of temperature.

-